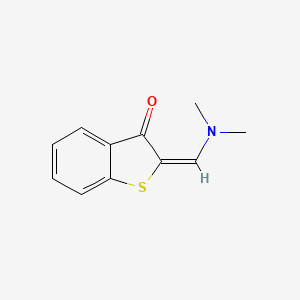![molecular formula C26H21NO3 B15027140 2-{(E)-2-[2-(benzyloxy)phenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B15027140.png)
2-{(E)-2-[2-(benzyloxy)phenyl]ethenyl}quinolin-8-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that features a quinoline core substituted with a benzyloxyphenyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Synthesis of the Quinolyl Intermediate: The quinoline core is synthesized through a series of reactions, including cyclization and functional group transformations.
Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with the quinolyl intermediate using a palladium-catalyzed cross-coupling reaction.
Acetylation: The final step involves the acetylation of the coupled product to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
化学反応の分析
Types of Reactions
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group under basic conditions.
Major Products
Oxidation: Benzyloxyphenyl aldehyde or benzyloxyphenyl carboxylic acid.
Reduction: 2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHYL]QUINOLIN-8-YL ACETATE.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
作用機序
The mechanism of action of 2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The benzyloxy group can also enhance its binding affinity to certain proteins, making it a potential inhibitor of specific enzymes.
類似化合物との比較
Similar Compounds
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL METHYL ETHER: Similar structure but with a methyl ether group instead of an acetate.
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL BENZOATE: Similar structure but with a benzoate ester instead of an acetate.
Uniqueness
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry and materials science.
特性
分子式 |
C26H21NO3 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
[2-[(E)-2-(2-phenylmethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C26H21NO3/c1-19(28)30-25-13-7-11-22-15-17-23(27-26(22)25)16-14-21-10-5-6-12-24(21)29-18-20-8-3-2-4-9-20/h2-17H,18H2,1H3/b16-14+ |
InChIキー |
UIRFWSLOIPJOKN-JQIJEIRASA-N |
異性体SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3OCC4=CC=CC=C4 |
正規SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15027057.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027062.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027072.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15027074.png)
methanone](/img/structure/B15027087.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15027091.png)
![ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027094.png)

![7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027109.png)
![4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15027110.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027113.png)
![9-(3-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15027119.png)
![7-(4-chlorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15027134.png)
![Ethyl 2-{[(2,6-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B15027153.png)
